An In-Depth Technical Guide to 4-Methyl-5-nitrocatechol: Chemical Structure, Properties, and Biological Significance
An In-Depth Technical Guide to 4-Methyl-5-nitrocatechol: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-5-nitrocatechol, a significant nitroaromatic compound. This document details its chemical structure, physicochemical properties, synthesis, and known biological roles, with a focus on its involvement in metabolic pathways. The information is presented to support research and development activities in related scientific fields.
Chemical Structure and Identification
4-Methyl-5-nitrocatechol, with the IUPAC name 4-methyl-5-nitrobenzene-1,2-diol, is a substituted catechol derivative.[1][2] Its chemical structure consists of a benzene ring with two adjacent hydroxyl groups (a catechol moiety), a methyl group, and a nitro group.
Chemical Structure:
Key Identifiers:
Physicochemical Properties
A summary of the key physicochemical properties of 4-Methyl-5-nitrocatechol is provided in the table below. This data is essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 169.13 g/mol | [1][2] |
| Melting Point | 180-182 °C | |
| Boiling Point | 354.5 ± 42.0 °C at 760 mmHg | |
| Density | 1.5 ± 0.1 g/cm³ | |
| Flash Point | 163.0 ± 16.3 °C | |
| XLogP3 | 1.4 | [2] |
| Topological Polar Surface Area | 86.3 Ų | [2] |
Synthesis and Spectroscopic Data
Synthesis
General Nitration Procedure (for illustrative purposes, based on related compounds): A solution of 4-methylcatechol in a suitable solvent would be cooled in an ice bath. A nitrating agent, such as a mixture of nitric acid and sulfuric acid, would be added dropwise while maintaining a low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture would be stirred for a period, followed by quenching with ice water. The product would then be extracted with an organic solvent, and the solvent evaporated to yield the crude product, which could be further purified by recrystallization or chromatography.
Spectroscopic Data
Specific, publicly available spectral data (NMR, IR, Mass Spectrometry) for 4-Methyl-5-nitrocatechol is limited. However, data for the related compound 4-nitrocatechol and the precursor 4-methylcatechol can be used for comparative analysis.
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¹H NMR and ¹³C NMR: While specific spectra for 4-methyl-5-nitrocatechol are not available, general chemical shifts for protons and carbons on a substituted benzene ring can be predicted. The protons on the aromatic ring would appear in the aromatic region (typically 6.5-8.0 ppm), and the methyl protons would be a singlet in the aliphatic region (around 2.0-2.5 ppm). The hydroxyl protons would be broad singlets, with their chemical shift dependent on the solvent and concentration. In the ¹³C NMR spectrum, the aromatic carbons would resonate between 110 and 160 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum of 4-methyl-5-nitrocatechol would be expected to show characteristic absorption bands for the hydroxyl groups (a broad band around 3200-3600 cm⁻¹), the nitro group (strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-H and C=C bonds of the aromatic ring.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (169.13 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments.
Biological Activity and Toxicology
Biological Role
4-Methyl-5-nitrocatechol is a known bacterial xenobiotic metabolite.[2] It is a key intermediate in the biodegradation pathway of 2,4-dinitrotoluene (2,4-DNT), a toxic and persistent environmental pollutant.[5] Several bacterial strains, including Rhodococcus pyridinivorans NT2, are capable of degrading 2,4-DNT, and the initial step in this pathway is the oxidation of 2,4-DNT to 4-methyl-5-nitrocatechol.[5][6]
This compound also serves as a tracer for biomass burning in atmospheric studies, indicating its formation from the atmospheric oxidation of precursors emitted during the combustion of biomass.[7]
Toxicology
There is a lack of specific quantitative toxicological data, such as LD50 or IC50 values, for 4-Methyl-5-nitrocatechol in the public domain. However, nitrophenols and related compounds are generally considered to be of toxicological concern. For instance, 4-nitrocatechol is a potent lipoxygenase inhibitor.[8][9] Given its structural similarity, 4-methyl-5-nitrocatechol may exhibit similar biological activities and toxicological properties. Further research is required to determine its specific toxicological profile.
Signaling and Metabolic Pathways
The most well-documented pathway involving 4-Methyl-5-nitrocatechol is the biodegradation of 2,4-dinitrotoluene. The pathway in Rhodococcus species involves an initial dioxygenase-catalyzed attack on the aromatic ring of 2,4-DNT, leading to the formation of 4-methyl-5-nitrocatechol and the release of a nitrite ion. This intermediate is then further metabolized.
Figure 1. Simplified metabolic pathway of 2,4-dinitrotoluene degradation.
Experimental Protocols and Workflows
Detailed experimental protocols for the synthesis and biological testing of 4-Methyl-5-nitrocatechol are not widely published. However, general analytical workflows for the detection of nitrocatechols in environmental and biological samples are established. These typically involve sample extraction, followed by analysis using chromatographic techniques coupled with mass spectrometry.
General Analytical Workflow for Nitrocatechol Detection
Figure 2. General workflow for the analysis of nitrocatechols.
Sample Preparation: Biological and environmental samples typically require preparation to remove interfering substances and concentrate the analytes. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[10][11][12]
Analytical Instrumentation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) are the methods of choice for the sensitive and selective detection of nitrocatechols.[11]
Conclusion
4-Methyl-5-nitrocatechol is a compound of interest due to its role as a key intermediate in the bioremediation of 2,4-dinitrotoluene and as an atmospheric tracer for biomass combustion. While its basic physicochemical properties are known, there is a significant lack of publicly available, detailed experimental protocols for its synthesis, specific spectral data, and quantitative toxicological information. Further research is warranted to fully characterize this molecule and to explore its potential applications and environmental impact. This guide serves as a foundational resource for scientists and researchers, highlighting the current state of knowledge and identifying areas for future investigation.
References
- 1. rsc.org [rsc.org]
- 2. 4-Methyl-5-nitrocatechol | C7H7NO4 | CID 4660280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradation of 2,4-dinitrotoluene with Rhodococcus pyridinivorans NT2: characteristics, kinetic modeling, physiological responses and metabolic pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Nitrocatechol | C6H5NO4 | CID 3505109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. ijisrt.com [ijisrt.com]
- 12. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
